Iminophenimide
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Overview
Description
Iminophenimide, also known as 3-ethyl-3-phenyl-2,6-piperazinedione, is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of piperazine and is characterized by its unique structure, which includes an imide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iminophenimide typically involves the reaction of ethylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization to form the piperazinedione structure. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine and subsequent cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the yield and purity of the final product. The reaction conditions are optimized to ensure the complete conversion of starting materials and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Iminophenimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The imide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the imide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazinediones, amine derivatives, and oxides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurological disorders.
Industry: Iminophenimide is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of iminophenimide involves its interaction with specific molecular targets, such as enzymes and receptors. The imide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-3-phenyl-2,6-piperazinedione: A close structural analog with similar properties.
3-ethyl-3-phenylpiperazine-2,6-dione: Another analog with slight variations in its chemical structure.
Uniqueness
Iminophenimide stands out due to its unique imide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
7008-18-6 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-ethyl-3-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)11(16)14-10(15)8-13-12/h3-7,13H,2,8H2,1H3,(H,14,15,16) |
InChI Key |
ANPJDCDLXKNSPS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)CN1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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